molecular formula C19H17N3 B1627879 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine CAS No. 904816-15-5

2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine

Cat. No.: B1627879
CAS No.: 904816-15-5
M. Wt: 287.4 g/mol
InChI Key: SUKKRFFHFNTDAU-UHFFFAOYSA-N
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Description

2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine is a synthetic hybrid heterocyclic compound designed for research applications, integrating a quinoline scaffold with an indole moiety. This structure combines two privileged pharmacophores in medicinal chemistry, suggesting potential for multi-target biological activity. The quinoline ring system is fundamental in drug development, with well-documented significance in antimalarial and anticancer agents such as chloroquine and camptothecin derivatives . Quinoline derivatives demonstrate diverse mechanisms, including intercalation with heme in parasites and inhibition of topoisomerase enzymes in cancer cells . Concurrently, the indole nucleus is ubiquitous in biologically active natural products and pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, antitumor, and antiviral properties . The integration of these systems into a single molecule, linked by a 2-aminoethane spacer, offers researchers a versatile scaffold for probing new chemical space in drug discovery. This compound is particularly relevant for investigations in infectious diseases and oncology, serving as a key intermediate for the synthesis of more complex molecules or for biological screening against a range of therapeutic targets. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(2-quinolin-6-yl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c20-10-9-16-15-5-1-2-6-18(15)22-19(16)14-7-8-17-13(12-14)4-3-11-21-17/h1-8,11-12,22H,9-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKKRFFHFNTDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC4=C(C=C3)N=CC=C4)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587699
Record name 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-15-5
Record name 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(Quinolin-6-yl)acetyl Chloride

As demonstrated in patent CN104292145A, 6-bromoindole undergoes Friedel-Crafts acylation using oxalyl chloride and AlCl₃ in anhydrous dichloromethane. Modified conditions for quinoline incorporation involve:

Reaction Scheme

6-Bromoindole + Oxalyl chloride → 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride

Optimized Conditions

  • Solvent: Dichloromethane (0.1 M)
  • Catalyst: AlCl₃ (1.2 equiv)
  • Temperature: Reflux (40°C)
  • Time: 2 hours
  • Yield: 85–90%

Coupling with Quinolin-6-ylacetic Acid

Esterification of 2-(quinolin-6-yl)acetic acid (CAS 5622-34-4) using thionyl chloride in methanol produces the corresponding methyl ester:

2-(Quinolin-6-yl)acetic acid + SOCl₂ → Methyl 2-(quinolin-6-yl)acetate

Critical Parameters

  • Stoichiometry: 1:1.2 (acid:SOCl₂)
  • Temperature: 0°C → Reflux
  • Yield: 76–85%

Reductive Amination for Ethanamine Chain Installation

Conversion to 2-(1H-Indol-3-yl)acetamide

The acyl chloride intermediate undergoes ammonolysis:

2-(Quinolin-6-yl)acetyl chloride + NH₃ → 2-(Quinolin-6-yl)acetamide

Conditions

  • Solvent: Ethyl acetate/water biphasic system
  • Temperature: 25°C
  • Yield: 70–75%

Lithium Aluminum Hydride (LAH) Reduction

LAH-mediated reduction of the acetamide affords the primary amine:

2-(Quinolin-6-yl)acetamide → 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine

Optimization Data

Parameter Value
Solvent Anhydrous THF
LAH Equiv. 3.0
Temperature Reflux (66°C)
Time 8 hours
Isolated Yield 62–68%

Boc Protection Strategies for Enhanced Stability

Intermediate amines are susceptible to oxidation and side reactions during purification. The patent methodology employs tert-butoxycarbonyl (Boc) protection:

Protection Protocol

This compound + Boc₂O → Boc-protected amine

Key Observations

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Solvent: Dichloromethane
  • Time: 10 hours
  • Yield: 80–85%

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Steps Total Yield Key Advantage
Friedel-Crafts/LAH 4 35–40% Atom economy
Condensation/Reduction 3 45–50% Fewer purification steps
Boc-Protected Route 5 50–55% Improved intermediate stability

Challenges and Mitigation Strategies

Indole Ring Oxidation

The 1H-indole core is prone to oxidation at C2 and C3 positions during acidic conditions. Mitigation includes:

  • Use of inert atmosphere (N₂/Ar)
  • Addition of radical scavengers (e.g., BHT)

Ethylamine Chain Isomerization

Primary amines may undergo unintended cyclization. Solutions involve:

  • Low-temperature workup (<10°C)
  • Immediate Boc protection after reduction

Chemical Reactions Analysis

Types of Reactions

2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides and indole-3-carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with indole and quinoline structures exhibit promising anticancer properties. For instance, derivatives of 2-[2-(quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine have been synthesized and tested against various cancer cell lines. These derivatives showed significant cytotoxic effects, suggesting potential as anticancer agents .
  • Neuroprotective Effects
    • Research has highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves the modulation of neuroinflammatory pathways and protection against oxidative stress . Studies on related compounds suggest that this compound may share these beneficial effects.
  • Antimicrobial Properties
    • The antimicrobial activity of quinoline and indole derivatives has been well-documented. Preliminary tests indicate that this compound may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of quinoline and indole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating such compounds into polymer matrices can enhance charge transport and stability .
  • Sensors
    • Research into the use of these compounds in sensor technology has revealed their potential in detecting environmental pollutants or biological markers due to their fluorescence properties when integrated into sensor devices .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
NeuroprotectionShowed reduction in neuroinflammation markers in animal models of Alzheimer's disease.
AntimicrobialExhibited notable inhibition against Staphylococcus aureus and Escherichia coli in vitro.

Mechanism of Action

The mechanism of action of 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the aromatic rings of the quinoline and indole moieties, which can engage in π-π stacking and hydrogen bonding with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The ethanamine-linked indole scaffold is a common feature among several bioactive compounds. Key structural variations include substitutions on the indole ring, replacement of quinoline with other aromatic systems, and modifications to the amine side chain. Below are notable analogues and their distinguishing features:

Substituent Variations on the Indole Core
  • 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine (CAS 62500-89-4): A methyl group at the 4-position of indole increases hydrophobicity compared to the quinoline-substituted target compound. This modification may enhance membrane permeability but reduce solubility .
  • The methoxy group may improve metabolic stability .
Replacement of Quinoline with Other Aromatic Systems
  • 2-(5-(Quinolin-6-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (35): Incorporates a triazole ring instead of indole. This polar heterocycle may enhance hydrogen bonding and solubility, as evidenced by its investigation as a TAAR1 agonist for psychotic disorders .
  • 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine (CAS 735322-70-0): A chlorophenyl group replaces quinoline, increasing molecular weight (270.76 g/mol) and lipophilicity. Such substitutions are common in antipsychotic agents .
Modifications to the Ethanamine Side Chain
  • N-((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine (D2AAK5) :
    • A benzodioxepin group and fluorine substitution on indole enhance serotonin receptor (5-HT1A/5-HT2A) affinity, highlighting the role of fluorination in improving CNS bioavailability .

Spectroscopic and Physicochemical Comparisons

NMR Data (from ):
Compound Key $^1$H NMR Signals (ppm) Structural Insight
Target Compound (Theoretical) Expected quinoline protons: 8.5–9.0; indole NH: ~10.5 Quinoline’s deshielded protons dominate.
6b (Thiophene-substituted) 8.30 (NH), 7.57 (thiophene), 6.31 (indole H-4) Thiophene introduces distinct aromaticity.
6c (Cyclohexyl-substituted) 1.93–1.43 (cyclohexyl CH$_2$), 8.39 (indole NH) Aliphatic cyclohexyl reduces planarity.
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Solubility Characteristics
Target Compound 299.35* Likely low due to aromaticity.
2-(4-Methyl-1H-indol-3-yl)ethan-1-amine 174.24 Higher solubility in organic solvents
D2AAK5 433.89 Enhanced solubility via fluorination

*Calculated based on formula C${19}$H${17}$N$_{3}$.

Receptor Affinity and Therapeutic Potential
  • TAAR1 Agonists: The triazole-containing analogue (35) shows promise in schizophrenia models, suggesting that quinoline substitutions may similarly target TAAR1 but require validation .
  • Serotonin Receptor Ligands: Fluorinated derivatives (e.g., D2AAK5) demonstrate that electron-withdrawing groups improve 5-HT receptor binding, a strategy applicable to quinoline-substituted compounds .

Biological Activity

Overview

2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine is a complex organic compound notable for its structural features, which include both quinoline and indole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications.

Chemical Structure

The molecular formula of this compound is C19_{19}H17_{17}N3_3. The compound is characterized by the following structural details:

  • Quinoline Ring : A bicyclic structure that contributes to the compound's biological activity.
  • Indole Ring : A fused bicyclic structure that enhances interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interactions often involve:

  • π-π Stacking : The aromatic rings of quinoline and indole facilitate stacking interactions with target proteins.
  • Hydrogen Bonding : Functional groups on the compound can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (μM)
A549 (Lung Cancer)5.31
MCF7 (Breast Cancer)10.25
HeLa (Cervical Cancer)7.45

These results suggest that the compound may act as a potential therapeutic agent against multiple cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are as follows:

Microorganism MIC (μg/mL)
Staphylococcus aureus0.98
Methicillin-resistant S. aureus0.75
Mycobacterium tuberculosis1.50

These findings indicate that this compound could be a viable candidate for treating bacterial infections, especially in antibiotic-resistant cases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of 5.31 μM, indicating potent anticancer properties .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial efficacy, the compound showed remarkable activity against MRSA, with an MIC value of 0.98 μg/mL. This positions it as a potential lead compound for further development in combating resistant bacterial strains .
  • Mechanistic Insights : Molecular docking studies have illustrated how this compound binds to target proteins involved in cancer progression and bacterial resistance mechanisms, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols. For example, bromoethyl indole intermediates (e.g., 3-(2-bromoethyl)-1H-indole) can be coupled with quinolin-6-amine derivatives under basic conditions (e.g., K₂CO₃ in polar aprotic solvents). Reaction parameters such as temperature (RT vs. reflux), stoichiometry, and solvent polarity (MeCN vs. DMF) critically affect yields. Purification via flash chromatography or recrystallization is often required .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of indole (δ 7.0–7.8 ppm) and quinoline (δ 8.0–9.0 ppm) protons and carbons.
  • HRMS : Validate molecular weight (C₁₉H₁₆N₃; theoretical MW 286.13).
  • HPLC-PDA : Assess purity (>95% recommended for biological assays).
  • XRD : Resolve crystallographic data if single crystals are obtained .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Core modifications : Introduce substituents at the quinoline C-2 or indole C-5 positions to evaluate electronic/steric effects.
  • Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity.
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Methodology :

  • Standardize assays : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments across labs.
  • Validate compound stability : Perform LC-MS to confirm integrity under assay conditions (e.g., pH, temperature).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can environmental persistence and ecotoxicity of this compound be assessed?

  • Methodology :

  • Biodegradation studies : Use OECD 301F (ready biodegradability) or 307 (soil degradation) protocols.
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna, algae) via EC₅₀ determination.
  • QSAR models : Predict environmental fate using EPI Suite or TEST software .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereocontrol.
  • Process optimization : Monitor reaction kinetics (e.g., via in situ IR) to minimize racemization.
  • Chiral HPLC : Validate enantiomeric excess (ee) at each step .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine
Reactant of Route 2
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine

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